molecular formula C17H20ClN3O2 B5906941 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine

2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine

Cat. No.: B5906941
M. Wt: 333.8 g/mol
InChI Key: LLTITHMOBUDIHW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as CPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of morpholine derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer drug. This compound has also been shown to have low toxicity in vitro and in vivo, which is a desirable property for any potential drug candidate. However, one of the limitations of this compound is its complex synthesis, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is in the development of more efficient and scalable synthesis methods for this compound. Another area of research is in the optimization of the chemical structure of this compound to enhance its potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its development as an anti-cancer drug.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid to form 4-(1H-pyrazol-1-yl)aniline. This intermediate is then reacted with 4-(bromobutanoyl)morpholine in the presence of a base to yield this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer drug.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-15-6-4-14(5-7-15)16-13-20(11-12-23-16)17(22)3-1-9-21-10-2-8-19-21/h2,4-8,10,16H,1,3,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTITHMOBUDIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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